Product packaging for Benzo[f]pyrido[2,3-h]quinoxaline(Cat. No.:CAS No. 93166-35-9)

Benzo[f]pyrido[2,3-h]quinoxaline

Cat. No.: B15428692
CAS No.: 93166-35-9
M. Wt: 231.25 g/mol
InChI Key: JVIFQXVGBFXTSC-UHFFFAOYSA-N
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Description

Benzo[f]pyrido[2,3-h]quinoxaline is a polycyclic nitrogen-containing heterocycle of significant interest in scientific research. This fused quinoxaline derivative is part of a class of compounds known for a wide spectrum of biological activities and material properties . As a tricyclic quinoxaline-containing compound, its structure serves as a valuable template in medicinal chemistry, with related analogs being investigated for various therapeutic applications, including as antitumor and antiviral agents . In pharmacological research, the quinoxaline core is recognized for its potential as a privileged scaffold. Quinoxaline derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiprotozoal, anti-inflammatory, and kinase inhibitory properties . The structural motif is also found in several antibiotic drug molecules, such as echinomycin and actinomycin, which are known to inhibit the growth of Gram-positive bacteria and are active against transplantable tumors . Beyond biomedical applications, quinoxaline derivatives also hold promise in material science. They are utilized in the preparation of electroluminescent materials, organic semiconductors, and as dyes, given that their structure is similar to chromophores found in natural systems . Some derivatives also function as effective corrosion inhibitors for metals . Researchers can employ this compound as a key synthetic intermediate or as a core structure for the development of new substances with tailored properties for these diverse fields. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9N3 B15428692 Benzo[f]pyrido[2,3-h]quinoxaline CAS No. 93166-35-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93166-35-9

Molecular Formula

C15H9N3

Molecular Weight

231.25 g/mol

IUPAC Name

3,6,12-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8(13),9,11,14,16-nonaene

InChI

InChI=1S/C15H9N3/c1-2-5-11-10(4-1)13-12(6-3-7-16-13)15-14(11)17-8-9-18-15/h1-9H

InChI Key

JVIFQXVGBFXTSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=NC=CN=C24

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzo F Pyrido 2,3 H Quinoxaline and Its Derivatives

Cyclization Reactions for Pyrido-Quinoxaline Core Formation

Cyclization reactions are fundamental to the synthesis of the pyrido-quinoxaline core. These methods involve the formation of one or more rings in a single or sequential process, often establishing the key heterocyclic structures.

A classic and widely employed method for the synthesis of the quinoxaline (B1680401) moiety is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net This approach can be extrapolated to form the pyrido-quinoxaline core by using an appropriately substituted pyridine- or quinoline-based diamine. The reaction typically proceeds by forming two new carbon-nitrogen bonds, resulting in the pyrazine (B50134) ring of the quinoxaline system.

The versatility of this method allows for the synthesis of various derivatives by simply changing the substitution patterns on either the diamine or the dicarbonyl component. researchgate.net The reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TsOH) or metal salts like copper(II) sulfate (B86663) (CuSO₄·5H₂O) to enhance the reaction rate and yield. researchgate.net For instance, the reaction of o-phenylenediamine (B120857) with glyoxal (B1671930) in acetonitrile (B52724) readily produces the parent quinoxaline ring. sapub.org A similar strategy using a diamino-phenanthridine precursor with a suitable dicarbonyl compound would directly yield the benzo[f]pyrido[2,3-h]quinoxaline skeleton.

A notable example involves a three-component condensation of 2-hydroxynaphthalene-1,4-dione, 1,2-diamines, and tetracyanoethylene (B109619), catalyzed by pyridine (B92270), to produce benzo[f]pyrano[2,3-h]quinoxaline derivatives, highlighting the utility of condensation strategies in building complex, related scaffolds. researchgate.net

Table 1: Examples of Catalysts for Quinoxaline Synthesis via Condensation This table is representative of catalysts used for the general synthesis of quinoxalines, which is the foundational chemistry for forming the pyrido-quinoxaline core.

Reactant A Reactant B Catalyst Reference
o-Phenylenediamines 1,2-Dicarbonyl compounds MoVP researchgate.net
o-Phenylenediamines 1,2-Dicarbonyl compounds p-TsOH researchgate.net
o-Phenylenediamines 1,2-Dicarbonyl compounds CuSO₄·5H₂O researchgate.net
o-Phenylenediamines 1,2-Dicarbonyl compounds Zn[(L)proline] researchgate.net
o-Phenylenediamine Glyoxal Ni-nanoparticles sapub.org

Intramolecular cyclization offers a powerful strategy for constructing fused ring systems from a single precursor molecule. These reactions are often characterized by high efficiency and regioselectivity, driven by the proximity of the reacting functional groups. For the synthesis of complex polycyclic heterocycles, various intramolecular cyclization methods have been developed.

One such approach is photochemical cyclization, like the 6π-electrocyclization of pyrimidines containing an allomaltol fragment to yield dihydrobenzo[h]pyrano[2,3-f]quinazolines, which can be subsequently aromatized. beilstein-journals.org Another advanced method involves visible-light-induced photochemical cyclization of ortho-substituted arylisocyanides to prepare highly functionalized polycyclic quinoxalines in a continuous-flow system. nih.gov

Metal-catalyzed intramolecular reactions are also prominent. For example, silver-catalyzed intramolecular cyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines provides a rapid synthesis of novel fused cationic heterocycles at room temperature. nih.gov These examples, while not producing the exact target molecule, demonstrate the power of intramolecular cyclization in assembling complex, fused nitrogen-containing aromatic systems. The Diekmann cyclization, an intramolecular version of the Claisen condensation, is a classic method for forming five- or six-membered rings and represents a fundamental approach in this category. youtube.com

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are indispensable for assembling complex molecular architectures like this compound from simpler, functionalized precursors.

Palladium catalysis is a cornerstone of synthetic chemistry for building polycyclic aromatic systems. Reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination are frequently used to construct the target scaffold or its precursors.

For instance, a strategy for synthesizing polycyclic uracil (B121893) derivatives involves a sequence of palladium-catalyzed Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions to build a complex intermediate, which then undergoes an acid-mediated cycloisomerization to form the final product. beilstein-journals.org Similarly, indolo[2,3-b]quinoxaline derivatives have been efficiently synthesized from 2,3-dibromoquinoxaline (B1596595) using a two-step approach involving an initial Pd-catalyzed Suzuki coupling followed by a subsequent Pd-catalyzed double C-N coupling (amination) for the final annulation. rsc.org A one-pot method using Pd-catalyzed C-N coupling and C-H activation has also been developed for the same system. rsc.org These methodologies demonstrate that a suitably dihalogenated pyrido-quinoxaline or a dihalogenated benzo-fused phenanthridine (B189435) could serve as a key platform for introducing various substituents or for annulating additional rings via palladium-catalyzed cross-coupling reactions.

Table 2: Palladium-Catalyzed Reactions for Fused Quinoxaline Synthesis

Reaction Type Key Precursor Catalyst System Product Type Reference
Suzuki & C-N Coupling 2,3-Dibromoquinoxaline Pd(OAc)₂ / SPhos Indolo[2,3-b]quinoxalines rsc.org
Sonogashira & Suzuki Uracil derivatives Pd(PPh₃)₄ Benzo[f]quinazoline-diones beilstein-journals.org
Reductive Annulation Catechols & Nitroarylamines Pd/C Novel quinoxaline derivatives rsc.org

Gold catalysis has emerged as a powerful tool for C-N bond formation, particularly through the hydroamination of alkynes. This method offers mild reaction conditions and unique reactivity compared to other transition metals. A gold-catalyzed intramolecular hydroamination of N-alkynyl indoles has been developed to produce functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. nih.gov The reaction proceeds with high selectivity for the 6-exo-dig cyclization product. This strategy could be adapted for the synthesis of this compound by designing a precursor containing an appropriately positioned alkyne and an amine on a benzo-fused phenanthridine framework. The gold catalyst activates the alkyne toward nucleophilic attack by the amine, triggering the cyclization cascade to form the fused pyrazine ring.

Table 3: Gold-Catalyzed Synthesis of Fused Quinoxalines

Reaction Type Substrate Catalyst Product Reference
Intramolecular Hydroamination Substituted N-alkynyl indoles JPAu(CH₃CN)SbF₆ 3H-pyrrolo-[1,2,3-de] quinoxalines nih.gov
Tandem Coupling/Cyclization 2-Amino benzoic acids IPrAuCl / AgOTf Pyrrolo/pyrido[2,1-a]quinazolinones nih.gov

Multicomponent and Domino Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Domino reactions, which involve a sequence of intramolecular transformations, offer similar advantages.

A prime example is the one-pot, two-step procedure for synthesizing benzo[f]pyrano[2,3-h]quinoxaline derivatives from a three-component condensation of 2-hydroxynaphthalene-1,4-dione, 1,2-diamines, and tetracyanoethylene. researchgate.net This approach streamlines the synthesis by avoiding the isolation of intermediates, thereby saving time and resources. Another relevant MCR involves a three-component [4+2] cyclic condensation of aldehydes, aromatic amines, and triethylamine (B128534) (as a vinyl source) to construct benzo[f]quinoline-linked frameworks. nih.gov Adapting such MCR strategies could provide a highly efficient route to the this compound core by carefully selecting the three or more components that would assemble to form the desired fused polycycle.

Sustainable and Green Synthetic Approaches

The development of environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For the synthesis of complex heterocyclic structures like this compound, this involves minimizing waste, reducing energy consumption, and using less hazardous materials. Key advancements in this area include the use of microwave irradiation to accelerate reactions and the application of organo- and nanocatalysts to improve efficiency and selectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. e-journals.in Compared to conventional heating methods, microwave irradiation offers uniform and instantaneous heating, which significantly enhances the frequency of molecular collisions. nih.gov This often leads to dramatic reductions in reaction times, from hours to mere minutes, along with improved product yields and minimized formation of unwanted side products. e-journals.innih.gov

The synthesis of quinoxaline derivatives, the core of the target compound, is frequently achieved through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. jocpr.com Microwave-assisted protocols have been successfully developed for this transformation, providing high-yielding and rapid access to a variety of quinoxaline derivatives, often under solvent-free conditions. e-journals.innih.gov For instance, a series of quinoxaline derivatives were synthesized in excellent yields (80-90%) within 3.5 minutes using microwave heating in a solvent-free medium. e-journals.in Similarly, the microwave-assisted synthesis of 6-substituted quinoxalines and related 7-substituted pyrido[2,3-b]pyrazines has been reported, highlighting good yields and short reaction times without the need for a catalyst. nih.gov

While direct literature on the microwave-assisted synthesis of this compound is scarce, the principles established for simpler quinoxalines are highly applicable. The condensation of the appropriate diamine, such as a substituted phenanthrene-9,10-diamine, with a pyridine-2,3-dicarbonyl compound under microwave irradiation is a promising and sustainable route. The benefits observed in related syntheses, such as the formation of benzodioxinoquinoxaline derivatives via microwave-assisted nucleophilic aromatic substitution and Buchwald-Hartwig cross-coupling, underscore the potential of this technology. nih.gov

Derivative TypeReaction ConditionsTimeYieldReference
Quinoxaline DerivativesMicrowave, Solvent-free3.5 min80-90% e-journals.in
6-Substituted QuinoxalinesMicrowave, Solvent-free, Catalyst-freeShortGood nih.gov
Benzodioxinoquinoxaline DerivativesMicrowave, Buchwald-Hartwig coupling30 minup to 91% nih.gov
2-Methyl-3-phenyl-pyrido[2,3-b]pyrazineMicrowave, MgBr2·OEt21-2.5 min94% jocpr.com

Organo- and Nanocatalysis in this compound Synthesis

The use of metal-free organocatalysts and highly efficient nanocatalysts represents another significant stride in green chemistry, offering advantages like low toxicity, cost-effectiveness, and often, biodegradability. researchgate.net

Organocatalysis: An environmentally benign and efficient method for the synthesis of benzo[f]pyrido[2,3-b]quinoxalin-5-ol derivatives, which are structurally similar to the target compound, has been developed using trisodium (B8492382) citrate (B86180) as an organocatalyst. researchgate.net This reaction proceeds via the condensation of lawsone with pyridine-2,3-diamines in aqueous ethanol (B145695) at room temperature. The notable advantages of this protocol include mild reaction conditions, the use of a metal-free and non-toxic catalyst, and the reusability of the catalyst-containing solvent medium. researchgate.net This approach highlights the potential of using simple, readily available organic molecules to catalyze the formation of complex heterocyclic systems.

Nanocatalysis: Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and the potential for easy separation and recycling, particularly with magnetic nanoparticles. nih.govresearchgate.net While specific applications to this compound are not yet reported, syntheses of related polycyclic aromatic systems demonstrate their utility.

For example, magnetic core-shell nanoparticles (H₃PW₁₂O₄₀@Fe₃O₄-ZnO) have been used for the rapid, one-pot, solvent-free synthesis of benzo[a]furo[2,3-c]phenazine derivatives under microwave irradiation. researchgate.net Another study details the use of copper oxide quantum dot-modified magnetic silica (B1680970) mesoporous nanoparticles (M-MSNs/CuO(QDs)) for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives under mild thermal conditions, achieving yields as high as 86–95%. nih.gov The mechanism often involves the catalyst activating the substrates, for instance, by facilitating the initial condensation between a diamine and a dione. nih.gov These methodologies, which combine the benefits of nanocatalysis with green reaction conditions, are readily adaptable for the synthesis of this compound.

Catalyst TypeTarget Compound/DerivativeKey AdvantagesReference
Organocatalyst
Trisodium CitrateBenzo[f]pyrido[2,3-b]quinoxalin-5-olMetal-free, non-toxic, mild conditions, reusable researchgate.net
Nanocatalyst
H₃PW₁₂O₄₀@Fe₃O₄-ZnOBenzo[a]furo[2,3-c]phenazineRapid, solvent-free, microwave-assisted researchgate.net
M-MSNs/CuO(QDs)Benzo[a]pyrano[2,3-c]phenazineHigh yields (86-95%), mild conditions, reusable nih.gov
Ni-nanoparticlesQuinoxalineRoom temperature, quantitative yield in 10 min researchgate.net

Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold is crucial for tuning its electronic, optical, and biological properties. This is typically achieved by introducing various substituents onto the aromatic rings or by fusing additional ring systems to the core structure.

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The electronic properties of the core structure can be significantly altered by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): The introduction of strong EDGs, such as the N,N-dimethylamino group, onto related heterocyclic systems like benzo[f]quinazoline-diones has been shown to cause a bathochromic (red) shift in both the absorption and emission spectra. beilstein-journals.org This effect is attributed to an intramolecular charge transfer between the donating group and the electron-deficient heterocyclic core. beilstein-journals.org In the case of benzo[f]quinazoline-diones, this functionalization also led to significantly enhanced fluorescence quantum yields. beilstein-journals.org It is expected that introducing EDGs like amino, hydroxyl, or alkoxy groups onto the this compound skeleton would similarly raise the energy of the Highest Occupied Molecular Orbital (HOMO), impacting its reactivity and photophysical properties.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs such as nitro, cyano, or sulfonyl groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in benzothiophene-fused pyrazino[2,3-g]quinoxaline (B3350192), the incorporation of electron-withdrawing sulfonyl groups resulted in a very low LUMO energy level of -4.10 eV, which can improve air stability and facilitate electron injection in electronic devices. ccspublishing.org.cn The presence of EWGs generally makes the aromatic system more susceptible to nucleophilic attack. Synthetically, the yields for preparing precursors to fused systems are sometimes lower when electron-withdrawing substituents are present. beilstein-journals.org

Group TypeExample GroupEffect on Electronic PropertiesImpact on Optical PropertiesReference
Electron-Donating N,N-dimethylaminoRaises HOMO, enables intramolecular charge transferBathochromic shift in absorption/emission, enhanced quantum yield beilstein-journals.org
Electron-Withdrawing Sulfonyl (-SO₂-)Lowers LUMO, increases electron affinityBlue shift in absorption (in some cases), increases optical gap ccspublishing.org.cn

Regioselective Synthesis of Fused-Ring Systems

Building additional rings onto the this compound framework allows for the creation of highly complex, polycyclic aromatic systems with unique properties. Achieving regioselectivity in these annulation reactions is a significant synthetic challenge.

Various strategies have been developed for the regioselective synthesis of fused heterocyclic systems. For example, a visible-light-mediated photocatalytic method using 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) has been employed for the regioselective intramolecular C–N cross-coupling to synthesize 14H-quinazolino[3,2-f]phenanthridin-14-one. rsc.org This reaction proceeds via a radical pathway, demonstrating how modern synthetic methods can control the formation of specific isomers.

Another powerful approach is the use of multi-component reactions (MCRs) coupled with subsequent cyclization steps. A two-step strategy employing an Ugi MCR followed by microwave-assisted cyclization has been used to create fused quinoxalinone-benzodiazepines. nih.gov This "Ugi/Deprotect/Cyclize" (UDC) methodology allows for the controlled construction of complex tetracyclic scaffolds. nih.gov

Furthermore, the synthesis of new ring systems like benzo[f]pyrimido[1,2-d] e-journals.innih.govresearchgate.nettriazolo[1,5-a] researchgate.netbeilstein-journals.orgdiazepine has been achieved through multi-step sequences that can be performed in a one-pot cascade process, engaging multiple reactive centers to build complex fused structures. nih.gov These advanced synthetic strategies provide a roadmap for the regioselective annulation of additional rings onto the this compound core, enabling the synthesis of novel and structurally diverse derivatives.

Computational and Theoretical Investigations of Benzo F Pyrido 2,3 H Quinoxaline Electronic Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of aza-polycyclic aromatic hydrocarbons. rsc.org For a molecule like Benzo[f]pyrido[2,3-h]quinoxaline, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31G(d), can be employed to optimize the molecular geometry and predict key electronic parameters. nih.gov

These calculations yield crucial information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are vital for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic absorption properties. nih.gov

Furthermore, DFT can be used to generate electron density maps and calculate atomic charges (e.g., using Natural Bond Orbital analysis), revealing the most electron-rich and electron-poor regions of the molecule. rsc.org This information is instrumental in predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of higher electron density, influencing the molecule's interaction with other chemical species.

Table 1: Representative DFT-Calculated Electronic Properties for Aza-Polycyclic Aromatic Hydrocarbons

PropertyRepresentative ValueSignificance
HOMO Energy-5.0 to -6.5 eVIndicates electron-donating capability
LUMO Energy-1.5 to -3.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap2.5 to 4.0 eVRelates to electronic transitions and stability
Dipole Moment1.0 to 3.0 DebyeMeasures the overall polarity of the molecule

Note: These values are representative for aza-aromatic systems and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Simulation

To investigate the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT allows for the calculation of excited state energies, which correspond to the absorption of light by the molecule. This enables the simulation of the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

By analyzing the molecular orbitals involved in the primary electronic transitions, researchers can understand the nature of these absorptions (e.g., π-π* or n-π* transitions). For aza-aromatic systems, the presence of nitrogen atoms introduces the possibility of n-π* transitions, which are typically weaker and occur at longer wavelengths than π-π* transitions. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding how structural modifications might tune the optical properties of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it may possess substituents or interact with other molecules in a way that introduces conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. rsc.org

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations could be used to study its aggregation behavior, its interaction with solvents, or its binding to a biological target. rsc.org Analysis of the simulation trajectories can reveal preferred conformations, the dynamics of intermolecular interactions (such as π-π stacking), and the free energy landscape of various processes.

Structure-Property Relationship Modeling and Prediction

A key goal of computational chemistry is to establish clear structure-property relationships. nih.gov By systematically modifying the structure of this compound in silico (e.g., by adding different functional groups at various positions) and calculating the resulting properties, it is possible to build models that predict the behavior of new, unsynthesized derivatives.

Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating calculated properties (like the HOMO-LUMO gap or dipole moment) with specific structural descriptors. acs.org These descriptors can range from simple counts of certain atoms or functional groups to more complex topological indices. nih.gov Such models can accelerate the discovery of new materials with desired electronic or optical properties by allowing for the rapid virtual screening of large libraries of candidate molecules. For instance, studies on related polycyclic aromatic systems have successfully used descriptors based on π-orbital overlap to predict electronic properties. nih.gov

Computational Rationalization of Reaction Mechanisms and Pathways

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through multi-step condensation reactions, computational methods can be used to map out the entire reaction pathway. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. rsc.org This allows for the determination of activation barriers for each step, providing insight into the reaction kinetics and identifying the rate-determining step. Common synthetic routes for similar aza-polycyclic systems involve reactions like the Skraup reaction or condensation of diamines with dicarbonyl compounds, and the mechanisms of these reactions are amenable to computational study. sapub.org

Furthermore, computational analysis can shed light on the role of catalysts, solvents, and reaction conditions. auburn.edu For example, it can be determined how a catalyst lowers the activation energy of a particular step or how solvent molecules stabilize a transition state. This understanding is crucial for optimizing existing synthetic routes and designing new, more efficient ones.

Exploration of Coordination Chemistry and Metal Complexes of Benzo F Pyrido 2,3 H Quinoxaline Ligands

Ligand Design and Synthesis for Metal Coordination

The design of Benzo[f]pyrido[2,3-h]quinoxaline ligands for metal coordination is centered around the strategic placement of nitrogen atoms within the fused aromatic framework, which act as coordination sites. The rigid and planar structure of the ligand can influence the stereochemistry of the resulting metal complexes, while the extended π-system can be exploited to tune their electronic and photophysical properties.

The synthesis of this compound and its derivatives typically involves the condensation of an appropriate o-diamine with a corresponding dione. For instance, the synthesis of the isomeric dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq) is achieved by the reaction of 1,10-phenanthroline-5,6-dione with ethylenediamine mdpi.com. A similar strategy can be envisioned for this compound, likely starting from a suitably functionalized benzo[f]quinoline-5,6-dione and a diamine.

Further functionalization of the this compound scaffold can be achieved by introducing various substituents on the aromatic rings. These modifications can serve several purposes:

Tuning Electronic Properties: Electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond and the redox potentials of the resulting complexes.

Modifying Solubility: The introduction of long alkyl chains or other solubilizing groups can enhance the solubility of the ligands and their metal complexes in common organic solvents, facilitating their processing and application.

Introducing Additional Functionality: Appending other functional groups can lead to the formation of multifunctional ligands capable of, for example, acting as sensors or participating in catalytic reactions.

A general synthetic approach to substituted quinoxalines involves the palladium-catalyzed cross-coupling reactions, which can be employed to introduce a variety of substituents onto the quinoxaline (B1680401) core scholaris.ca.

Metal Complex Formation and Structural Characterization

This compound ligands readily form complexes with a variety of transition metals, including but not limited to ruthenium(II), iridium(III), cobalt(II), nickel(II), copper(II), and zinc(II) isca.innih.gov. The coordination typically occurs through the nitrogen atoms of the pyrazine (B50134) and pyridine (B92270) moieties, acting as a bidentate or potentially a polydentate ligand. The formation of these complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating rdd.edu.iq.

The formation of metal complexes with this compound ligands can be readily monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon coordination to a metal center, the vibrational frequencies of the C=N and C=C bonds within the ligand are expected to shift. For instance, in metal complexes of quinolino[3,2-b]benzodiazepine, the C=N stretching vibration shifts to lower energies by 10–35 cm⁻¹ upon complexation nih.gov. Similar shifts would be anticipated for this compound complexes, providing evidence of coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds rdd.edu.iq.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The chemical shifts of the protons and carbons on the ligand are sensitive to the coordination environment. Upon complexation, a downfield or upfield shift of the ligand's proton signals is typically observed, indicating a change in the electronic environment nih.gov. For example, the ¹H NMR spectrum of the free dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq) ligand shows distinct resonances that are shifted upon coordination to a metal center mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound metal complexes provide insights into their electronic structure. The spectra are typically characterized by intense ligand-centered π-π* transitions in the ultraviolet region and metal-to-ligand charge transfer (MLCT) bands in the visible region nih.gov. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand.

Compound TypeAbsorption Maxima (λmax)AssignmentReference
Quinoxaline derivatives220 nmπ→π rdd.edu.iq
Quinoxaline derivatives290-350 nmn→π rdd.edu.iq
Ruthenium(II) complexes~450-500 nmMLCT acs.org

For example, the crystal structure of a cyclometalated Ru(II) complex with a substituted benzo[g]quinoxaline (B1338093) ligand reveals a distorted octahedral coordination geometry around the ruthenium center nih.gov. The Ru-N bond distances are in the range of 2.054–2.168 Å nih.gov. In the crystal structure of [Ir(ppy)₂(dppn)][PF₆], where dppn is a related ligand, the iridium center also adopts a distorted octahedral geometry mdpi.com. The packing of these complexes in the solid state is often influenced by π-π stacking interactions between the planar aromatic ligands mdpi.com.

ComplexMetal CenterCoordination GeometryKey Bond Distances (Å)Reference
[Ru(C^N)(phen)₂]⁺ (analog)Ru(II)Distorted OctahedralRu-N: 2.054–2.168 nih.gov
[Ir(ppy)₂(dppn)]⁺Ir(III)Distorted Octahedral- mdpi.com

Spectroscopic and Electronic Properties of this compound Metal Complexes

The spectroscopic and electronic properties of metal complexes containing this compound ligands are largely dictated by the interplay between the metal center and the extended π-system of the ligand.

The electronic properties can be probed by techniques such as cyclic voltammetry, which provides information about the redox potentials of the complex. These measurements can reveal whether the oxidation and reduction processes are metal-centered or ligand-centered. For many Ru(II) polypyridyl complexes, the first oxidation is metal-based (Ru(II) to Ru(III)), while the first reduction is ligand-based isca.in.

The photophysical properties, such as luminescence, are also of significant interest. Many ruthenium(II) and iridium(III) complexes with similar polypyridyl ligands are known to be luminescent at room temperature. The emission typically originates from a triplet MLCT excited state. The emission wavelength and quantum yield can be tuned by modifying the ligand structure and the metal center . For instance, a series of quinoxaline-based compounds have been shown to exhibit deep blue light emission in both solution and the solid state scholaris.ca.

PropertyTypical Range/ObservationTechniqueReference
Redox PotentialsMetal- and ligand-centered processesCyclic Voltammetry isca.in
Emission MaximaVaries (e.g., blue to NIR)Photoluminescence Spectroscopy scholaris.ca
Excited State LifetimeNanoseconds to microsecondsTime-Resolved Spectroscopy

Catalytic Applications of this compound Coordination Compounds

The versatile electronic properties and coordination geometries of this compound metal complexes make them promising candidates for applications in catalysis. While specific catalytic applications of this compound complexes are not extensively reported, the broader class of quinoxaline-based metal complexes has shown activity in various catalytic transformations.

The ability of the metal center to exist in multiple oxidation states is a key feature for many catalytic cycles. Ruthenium complexes, for example, are well-known catalysts for a variety of organic reactions, including oxidation, reduction, and carbon-carbon bond formation. The quinoxaline ligand can serve to stabilize the catalytically active metal center and modulate its reactivity.

Potential catalytic applications could include:

Oxidation Catalysis: The metal complexes could act as catalysts for the oxidation of alcohols, alkenes, or other organic substrates.

Reduction Catalysis: They may also be effective in the catalytic reduction of ketones, aldehydes, or nitro compounds.

Cross-Coupling Reactions: The complexes could potentially be used as catalysts in important carbon-carbon and carbon-heteroatom bond-forming reactions.

Further research is needed to fully explore the catalytic potential of this compound coordination compounds and to develop efficient and selective catalytic systems based on this ligand scaffold.

Mechanistic Studies of Benzo F Pyrido 2,3 H Quinoxaline Biological Interactions and Activities

Molecular Mechanisms of DNA Intercalation

The planar structure of polycyclic aromatic compounds like Benzo[f]pyrido[2,3-h]quinoxaline is a key feature that suggests a potential for DNA intercalation. This non-covalent insertion between the base pairs of the DNA double helix can lead to significant biological consequences, including the inhibition of DNA replication and transcription.

Structural Determinants Influencing DNA Binding Affinity

Studies on isomers of this compound, such as benzo[f]pyrido[4,3-b]quinoxaline and its benzo[f]pyrido[3,4-b] isomers, have highlighted the importance of specific structural features for DNA binding. The planarity of the aromatic system is crucial for effective stacking interactions with the DNA base pairs. Furthermore, the introduction of side chains can significantly modulate the DNA binding affinity. For instance, the presence of a dibasic side chain on benzo[f]pyrido[4,3-b]quinoxaline derivatives has been shown to be a key factor in their biological activity, which is linked to their ability to interact with DNA. nih.gov The nitrogen atoms within the quinoxaline (B1680401) ring system can also participate in hydrogen bonding with the DNA backbone, further stabilizing the intercalated complex.

Enzyme Inhibition Mechanisms

The ability of quinoxaline derivatives to inhibit various enzymes is a well-documented aspect of their biological activity. These inhibitory actions are often central to their therapeutic potential.

Topoisomerase I and II Inhibition Pathways

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for many cellular processes. Appropriately substituted benzo[f]pyrido[4,3-b]quinoxaline derivatives have been identified as inhibitors of both topoisomerase I and II. nih.gov The proposed mechanism of action involves the stabilization of the cleavable complex formed between the topoisomerase enzyme and DNA. By intercalating into the DNA, these compounds can interfere with the religation step of the topoisomerase-mediated DNA cleavage and rejoining cycle. This leads to an accumulation of DNA strand breaks, which can trigger apoptosis and cell death. The dual inhibition of both topoisomerase I and II is a significant feature, as it can be effective against tumor cells that have developed resistance to inhibitors of a single topoisomerase. nih.gov

Aldose Reductase Inhibition and Selectivity Studies

While direct studies on this compound are not available, research on other quinoxaline derivatives, such as those based on a quinoxalin-2(1H)-one scaffold, has demonstrated potent inhibition of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications. The inhibitory mechanism of these compounds involves binding to the active site of the aldose reductase enzyme. The selectivity of these inhibitors for aldose reductase over other related enzymes, such as aldehyde reductase, is a critical factor for their therapeutic potential, and some quinoxalin-2(1H)-one derivatives have shown good selectivity.

Mechanisms of Tryptophanyl-tRNA Synthetase Inhibition

Tryptophanyl-tRNA synthetase (TrpRS) is a crucial enzyme in protein synthesis. While there is no specific data on this compound, the inhibition of bacterial TrpRS by indolmycin, a tryptophan analog, provides a model for how such enzymes can be targeted. The mechanism involves competitive binding with the natural substrate, tryptophan. The inhibitor occupies the tryptophan binding site on the enzyme, preventing the aminoacylation of tRNA and thereby halting protein synthesis. The selectivity for bacterial over human TrpRS is attributed to differences in the active site architecture.

Pathways of Reactive Oxygen Species Generation in Biological Systems

The generation of reactive oxygen species (ROS) is another potential mechanism through which quinoxaline derivatives can exert their biological effects. While direct evidence for this compound is lacking, studies on related compounds, such as a benzo[g]quinoxaline-based cyclometalated Ru(II) complex, have shown that these molecules can induce ROS production upon irradiation. nih.gov This photosensitizing activity can lead to oxidative stress and cellular damage, a property that can be exploited in photodynamic therapy. The electron-deficient nature of the quinoxaline ring is thought to play a role in this process. nih.gov

Photodynamic Action Mechanisms and Biological Response

Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. While direct studies on the photodynamic properties of this compound are limited, research on analogous pyrazino[2,3-g]quinoxaline (B3350192) derivatives offers valuable insights into its potential as a photosensitizer.

A water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline (PQ) core, PQs-PEG5, has been shown to exhibit a high singlet oxygen quantum yield of approximately 0.47. rsc.org This efficiency in generating singlet oxygen is a critical determinant of PDT efficacy. The mechanism involves the photosensitizer absorbing light, which elevates it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂).

The biological response to this photodynamically generated singlet oxygen is multifaceted and leads to cellular apoptosis and necrosis. Singlet oxygen can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to damage to cellular membranes, organelles, and DNA. This oxidative stress triggers signaling pathways that culminate in programmed cell death or necrotic cell lysis. The strong linear absorption observed in pyrazino[2,3-g]quinoxaline derivatives within the 400–600 nm range suggests that this compound could also be activated by visible light, a desirable feature for PDT agents to allow for deeper tissue penetration. rsc.org

Furthermore, some quinoline- and benzoselenazole-derived squaraine cyanine (B1664457) dyes, which also possess extensive planar aromatic systems, have been investigated as PDT agents. mdpi.com These studies underscore the potential of large, planar heterocyclic compounds to act as effective photosensitizers. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline derivatives is intricately linked to their structural features. Analysis of various analogs allows for the elucidation of a structure-activity relationship (SAR), providing a roadmap for designing more potent and selective compounds.

Influence of Peripheral Substituents on Mechanistic Potency

The type and position of substituents on the quinoxaline ring system profoundly influence the biological activity. Studies on various quinoxaline derivatives have demonstrated that both electron-donating and electron-withdrawing groups can modulate their anticancer and other biological effects.

For instance, in a series of anticancer quinoxalines, it was found that electron-releasing groups, such as methoxy (B1213986) (OCH₃), on the phenyl ring fused to the quinoxaline system can enhance activity. mdpi.com Conversely, the introduction of electron-withdrawing groups like a nitro (NO₂) group at the seventh position of the quinoxaline nucleus was shown to decrease activity. mdpi.com In another study on ASK1 inhibitors with a quinoxaline core, the introduction of electron-withdrawing or -donating groups at various positions on the benzene (B151609) ring of the quinoxaline was a key optimization strategy. nih.gov

The nature of the substituent also plays a role. For example, the substitution of a methoxy group with a fluorine atom has been shown to decrease the activity of certain quinoxaline derivatives. mdpi.com Furthermore, the presence of a cyano (CN) group on an aliphatic chain attached to the quinoxaline nitrogen was found to be essential for the activity of a particular series of compounds. mdpi.com

The following table summarizes the observed influence of various substituents on the activity of different quinoxaline derivatives, which can be extrapolated to predict the effects on the this compound scaffold.

Substituent Position Effect on Activity Compound Class Reference
Methoxy (OCH₃)Phenyl ring fused to quinoxalineIncreaseAnticancer Quinoxalines mdpi.com
Nitro (NO₂)7-position of quinoxalineDecreaseAnticancer Quinoxalines mdpi.com
Fluorine (F)Replaces Methoxy groupDecreaseAnticancer Quinoxalines mdpi.com
Cyano (CN)Aliphatic chain on quinoxaline NEssential for activityAnticancer Quinoxalines mdpi.com

Impact of Ring Fusion and Molecular Planarity on Biological Mechanisms

The extended, fused-ring structure of this compound results in a large, planar aromatic surface area, which is a key determinant of its likely primary mechanism of action: DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

The planarity of related pyrazino-phenanthroline ligands, such as dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), has been confirmed by single-crystal X-ray diffraction. mdpi.com These planar molecules are known to be effective DNA intercalating agents. mdpi.com The extensive π-stacking interactions observed in the crystal structures of these compounds further support their ability to interact with the stacked base pairs of DNA. mdpi.com

The fusion of additional rings to the quinoxaline core, as in benzo[g]quinoxaline-5,10-diones, creates a larger polycyclic system that is also known to possess antitumor properties. mdpi.com The synthesis of various fused quinoxaline-benzodiazepines and bis-benzodiazepines further highlights the chemical tractability of creating complex, planar molecules with potential biological activity. rsc.orgresearchgate.net The addition of a furan (B31954) ring to create dibenzo[f,h]furo[2,3-b]quinoxaline has been explored for applications in organic light-emitting diodes, and the inherent planarity of this system is crucial for its electronic properties. rsc.org This same planarity would be expected to enhance its DNA binding affinity.

Chemical Strategies for Overcoming Biological Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells. One of the key mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein, which actively transport cytotoxic drugs out of the cell.

Interestingly, studies on amino-substituted benzo[f]pyrido[4,3-b]quinoxaline derivatives, which are structurally very similar to the title compound, have shown that the most active compounds appear to be minimally recognized by tumor cells expressing the multidrug resistance phenotype. nih.gov This suggests that the specific substitution pattern on the benzo[f]pyrido[ ]quinoxaline scaffold can be engineered to evade recognition by MDR efflux pumps.

One strategy to overcome resistance is the development of dual-target inhibitors. For example, novel quinoxaline derivatives have been synthesized to act as dual inhibitors of EGFR and COX-2, both of which are implicated in cancer progression and inflammation. mdpi.com By targeting multiple pathways, such compounds may be less susceptible to resistance mechanisms that rely on the alteration of a single target.

Another approach involves modifying the chemical structure to alter the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity. These modifications can influence how the drug interacts with efflux pumps. The synthesis of a wide range of quinoxaline derivatives with varied substituents provides a platform for systematically investigating these effects and designing new compounds with improved activity against resistant cell lines. rsc.orgsapub.org

Applications of Benzo F Pyrido 2,3 H Quinoxaline in Advanced Materials Science

Optoelectronic Device Development

The unique electronic characteristics of the Benzo[f]pyrido[2,3-h]quinoxaline moiety, often referred to as PyBP in donor-acceptor molecules, have positioned it as a key component in the development of next-generation optoelectronic devices. Its strong electron-accepting capability facilitates the design of materials with efficient intramolecular charge transfer (ICT), a critical process for light emission and charge transport.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Derivatives of this compound have been successfully employed as the acceptor unit in donor-acceptor-type Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govchemrxiv.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons for light emission, which is crucial for achieving high efficiency in organic light-emitting diodes. This is made possible by designing molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.govchemrxiv.org

In a systematic study, the this compound acceptor (PyBP) was coupled with electron-donating units of varying strengths, such as DMAC, PXZ, and DPACz. nih.govchemrxiv.org This strategic molecular design enables the tuning of emission wavelengths from deep red to the near-infrared region. nih.govchemrxiv.org The spatial separation between the highest occupied molecular orbital (HOMO), located on the donor, and the lowest unoccupied molecular orbital (LUMO), on the PyBP acceptor, leads to a small ΔEST, a hallmark of efficient TADF materials. nih.govchemrxiv.org For instance, the compound DMACPyBP, which incorporates the weakest donor, exhibits the smallest ΔEST of 0.03 eV and the highest photoluminescence quantum yield (ΦPL) of 62.3%. nih.gov In contrast, coupling with a stronger donor like PXZ in PXZPyBP pushes the emission further into the near-infrared but results in a larger ΔEST (0.10 eV) and a lower ΦPL (21.2%). nih.govchemrxiv.org

These findings underscore the delicate balance required in molecular design to optimize TADF properties, particularly for long-wavelength emitters where the energy gap law often limits performance. nih.govchemrxiv.org

Table 1: Photophysical Properties of this compound-Based TADF Emitters

Compound Donor Moiety Emission Max (λPL) in Toluene Photoluminescence Quantum Yield (ΦPL) in CBP Film (1 wt%) Singlet-Triplet Energy Gap (ΔEST) in CBP Film Reverse Intersystem Crossing Rate (kRISC) (s⁻¹)
DMACPyBP DMAC 643 nm nih.govchemrxiv.org 62.3% nih.govchemrxiv.org 0.03 eV nih.gov 0.5 x 10⁵ nih.govchemrxiv.org
DPACzPyBP DPACz 722 nm nih.govchemrxiv.org 26.6% chemrxiv.org 0.07 eV chemrxiv.org 0.3 x 10⁵ chemrxiv.org

Materials for Organic Light-Emitting Diodes (OLEDs)

The high efficiencies of this compound-based TADF emitters translate directly to their successful application in OLEDs. The ability to tune the emission color by modifying the donor group is particularly advantageous for creating devices that cover the entire visible spectrum. nih.gov

In one study, regio-isomeric V-shaped and T-shaped molecules incorporating a pyridobenzoquinoxaline acceptor were developed. The OLED device based on the V-shaped emitter, PQDMAC-V, demonstrated a high maximum external quantum efficiency (EQEmax) of 12.9% with an emission peak at 604 nm. The T-shaped counterpart, PQDMAC-T, achieved a lower EQEmax of 8.5% at 612 nm. This highlights how the geometric arrangement of the donor and acceptor units significantly influences device performance. Similarly, OLEDs using other quinoxaline (B1680401) and pyrido[x,y-b]pyrazine-based TADF emitters have achieved high external quantum efficiencies ranging from 12.9% to 16.7% for green, yellow, and orange-red devices. nih.gov Furthermore, related fused-ring scaffolds like dibenzo[f,h]furo[2,3-b]quinoxaline have been used to create efficient deep-blue emitting OLEDs. rsc.org

Organic Semiconductors and Charge Transport Materials

The electron-deficient nature of the quinoxaline core makes it an excellent candidate for n-type organic semiconductors and electron-transporting materials in electronic devices. Fused-ring quinoxaline derivatives are investigated for these properties due to their planar structure and potential for strong intermolecular π-π stacking, which facilitates charge transport.

While charge mobility data for this compound itself is not extensively detailed, studies on structurally similar compounds provide valuable insights. For example, thin films of dibenzo[f,h]furazano[3,4-b]quinoxalines, which share a similar fused-ring system, have been shown to exhibit hole mobility in the order of 10⁻⁴ cm² V⁻¹ s⁻¹. acs.org This suggests that the core polycyclic framework is capable of supporting charge transport, making these compounds promising as hole-transporting materials in devices like organic and perovskite solar cells. acs.org The strategic introduction of nitrogen atoms into the polycyclic aromatic backbone is a known method to modify and improve charge transport characteristics.

Near-Infrared (NIR) Emission Materials

There is a growing demand for deep red (DR) and near-infrared (NIR) emitting materials for applications in bioimaging, night-vision displays, and sensing. nih.govchemrxiv.org this compound has emerged as a key acceptor moiety for designing efficient NIR-TADF emitters. nih.govchemrxiv.orgscilit.com

As detailed in section 7.1.1, by coupling the PyBP acceptor with progressively stronger electron donors, the emission wavelength can be systematically shifted into the NIR region. nih.govchemrxiv.org The compounds DPACzPyBP and PXZPyBP show emission maxima at 722 nm and 743 nm, respectively, in toluene solution. nih.govchemrxiv.org Achieving efficient emission in the NIR region is challenging due to the "energy gap law," which predicts that molecules with smaller energy gaps will have lower photoluminescence quantum yields. chemrxiv.org The work on PyBP-based emitters demonstrates a rational design strategy to overcome this limitation, successfully creating materials that maintain TADF characteristics while pushing their emission into the NIR window. nih.govchemrxiv.org Additionally, iridium complexes incorporating a 2,3-diphenylbenzo[g]quinoxaline ligand have been shown to exhibit weak NIR phosphorescence spanning from 700 to 1400 nm. rsc.org

Chemical Sensing and Probing Applications

The photophysical properties of quinoxaline derivatives, particularly their fluorescence, can be sensitive to their chemical environment. This makes them attractive candidates for the development of chemical sensors and fluorescent probes. While specific research on this compound as a chemical sensor is limited, the broader class of quinoxaline-based compounds has shown significant promise in this area.

For example, 5,8-diaryl-2,3-di(1H-pyrrol-2-yl)quinoxalines have been developed as anion sensors. bgsu.edu These compounds exhibit dramatic changes in both their color and fluorescence upon the addition of specific anions like fluoride and pyrophosphate, indicating a strong binding interaction. bgsu.edu This colorimetric and fluorometric response allows for the visual detection of the target analytes. The sensing mechanism relies on the interaction between the anion and the pyrrole N-H groups of the sensor molecule, which in turn perturbs the electronic structure and photophysical properties of the extended quinoxaline chromophore.

Photocatalytic Applications in Chemical Transformations

The use of organic molecules as photocatalysts has become a powerful tool in modern synthetic chemistry. While the direct application of this compound as a standalone photocatalyst is not yet widely reported, its photochemical activity and that of related structures suggest potential in this field.

Photochemical processes involving related heterocyclic systems, such as the 6π-electrocyclization of pyrimidines to form dihydrobenzo[h]pyrano[2,3-f]quinazolines under UV irradiation, demonstrate the light-responsive nature of these complex scaffolds. beilstein-journals.org This inherent reactivity to light is a fundamental requirement for a photocatalyst. The development of organic photocatalysts often involves donor-acceptor structures that can efficiently generate reactive excited states upon light absorption. Given that this compound is a potent acceptor, its incorporation into such systems could lead to novel photocatalysts for various chemical transformations.

Comparative Research and Analog Studies of Benzo F Pyrido 2,3 H Quinoxaline

Structure-Property and Structure-Activity Comparisons with Isomers and Analogs

The spatial arrangement of nitrogen atoms and the fusion pattern of the heterocyclic rings are critical determinants of the biological activity of polycyclic heteroaromatic compounds. Structure-activity relationship (SAR) studies involving isomers of Benzo[f]pyrido[2,3-h]quinoxaline reveal that even subtle changes to the core scaffold can lead to significant differences in biological function.

A key area of investigation for these compounds is their potential as antineoplastic agents, often linked to their ability to interact with DNA and associated enzymes like topoisomerases. nih.gov For instance, research into amino-substituted derivatives of pyridoquinoxaline isomers has been conducted to explore their efficacy as intercalating agents. nih.gov

Comparative studies have been performed on isomers such as Benzo[f]pyrido[4,3-b]quinoxaline and its Benzo[f]pyrido[3,4-b] isomers. nih.gov These studies demonstrated that appropriately substituted Benzo[f]pyrido[4,3-b]quinoxaline derivatives function as potent inhibitors of both topoisomerase I and topoisomerase II and exhibit significant antitumor properties. nih.gov The specific substitution patterns and the placement of the nitrogen atoms within the pyridyl fragment are crucial for this activity. nih.gov

Another relevant analog is Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), which shares a similar polycyclic, nitrogen-rich structure. Like many planar polypyridyl ligands, dpq (B32596) and its derivatives are recognized as effective DNA intercalating agents. mdpi.com The planarity of the molecule is a crucial feature that facilitates its insertion between the base pairs of DNA. mdpi.com The crystal structure of dpq confirms its planarity, a property essential for such interactions. mdpi.com

Table 1: Comparison of this compound Isomers and Analogs

Compound NameIsomeric/Analog TypeKey Structural FeatureObserved Biological Activity/PropertySource
Benzo[f]pyrido[4,3-b]quinoxalineIsomerDifferent fusion pattern of pyridine (B92270) ringInhibition of Topoisomerase I and II; Antitumor properties. nih.gov nih.gov
Benzo[f]pyrido[3,4-b]quinoxalineIsomerDifferent fusion pattern of pyridine ringSynthesized for comparative SAR studies against its [4,3-b] isomer. nih.gov nih.gov
Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq)AnalogContains two pyridine rings fused to quinoxaline (B1680401)Planar structure facilitates use as a DNA intercalating agent. mdpi.com mdpi.com

Analysis of Fused-Ring System Variations on Electronic and Biological Properties

Modifying the fused-ring system of the core quinoxaline structure by adding, removing, or altering the heterocyclic components profoundly impacts the molecule's electronic and biological properties. Quinoxaline and its fused-ring derivatives are known to be versatile pharmacophores and fluorophores. nih.govmdpi.com The incorporation of nitrogen atoms makes the quinoxaline ring electron-deficient, which influences the photophysical properties of the entire π-conjugated system. mdpi.com

Variations on the core structure demonstrate this principle:

Benzo[g]quinoxaline-5,10-diones : This structural analog features a linear fusion of the benzene (B151609) ring (benzo[g]) and the addition of two carbonyl groups, forming a 1,4-diazaanthraquinone structure. This modification creates a quinone system, which is a well-known pharmacophore in anticancer drugs like Doxorubicin and Mitoxantrone. nih.gov These derivatives show promise as antitumor agents, a function directly attributable to the altered fused-ring system. nih.gov

Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) : The introduction of a furan (B31954) ring fused to the quinoxaline core creates a novel molecular scaffold with distinct electronic properties. rsc.org This scaffold and its derivatives have been investigated as materials for organic light-emitting diodes (OLEDs). The diBFQ compound exhibits deep blue fluorescence, with an emission peak at 445 nm. rsc.org

Furo[2′,3′:5,6]pyrazino[2,3-f] mdpi.comnih.govphenanthroline (FPPhen) : Further modification of the diBFQ system by adding more nitrogen atoms (creating a pyrazino-phenanthroline structure) alters the electronic distribution. This change causes the highest occupied molecular orbital (HOMO) to localize on a smaller π-conjugated fragment compared to diBFQ, resulting in a blue-shift of the fluorescence emission to 424 nm. rsc.org

10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline : The addition of an oxo group to the pyridone ring fused to the quinoxaline core creates derivatives that are studied for their photobiological activity. mdpi.com The fluorescence emission of these compounds is influenced by substituents on this modified skeleton. mdpi.com

Table 2: Impact of Fused-Ring Variations on Electronic Properties

Core ScaffoldFused Ring VariationKey Impact on PropertiesSource
Benzo[g]quinoxaline (B1338093)Addition of two carbonyl groups (dione)Creates a 1,4-diazaanthraquinone structure with antitumor activity. nih.gov nih.gov
Dibenzo[f,h]quinoxalineAddition of a fused furan ring (diBFQ)Results in a deep blue fluorescent material with an emission peak at 445 nm. rsc.org rsc.org
diBFQAddition of two nitrogen atoms (FPPhen)Blue-shifts fluorescence emission to 424 nm due to altered HOMO distribution. rsc.org rsc.org
Pyrido[2,3-f]quinoxalineAddition of an oxo group to the pyridine ringCreates photobiologically active compounds with substituent-dependent fluorescence. mdpi.com mdpi.com

Future Directions and Emerging Research Avenues for Benzo F Pyrido 2,3 H Quinoxaline

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of Benzo[f]pyrido[2,3-h]quinoxaline and its derivatives is a cornerstone for all other areas of its research. Future efforts will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

One promising approach involves a one-pot, two-step, three-component condensation reaction. This method utilizes 2-hydroxynaphthalene-1,4-dione, various 1,2-diamines, and tetracyanoethylene (B109619), with pyridine (B92270) serving as an efficient catalyst. researchgate.net This strategy offers the advantage of operational simplicity and the ability to generate a library of derivatives by varying the diamine component.

Further advancements could draw inspiration from the broader field of quinoxaline (B1680401) synthesis. For instance, microwave-assisted organic synthesis presents a rapid and solvent-free alternative to traditional reflux methods, which often require long reaction times and hazardous solvents. udayton.edu The application of this technique to the synthesis of this compound could significantly accelerate the discovery of new derivatives.

Moreover, the use of novel catalysts is a key area for exploration. While pyridine has been shown to be effective, the investigation of other catalysts, including solid acid catalysts and metal nanoparticles, could lead to higher yields and milder reaction conditions. nih.govsapub.org The development of stereoselective synthesis methods will also be crucial for investigating the biological activities of specific enantiomers.

Synthetic Strategy Key Features Potential Advantages Relevant Precedents
One-Pot Multicomponent Reaction Condensation of 2-hydroxynaphthalene-1,4-dione, 1,2-diamines, and tetracyanoethylene.Operational simplicity, rapid access to a library of derivatives.Synthesis of Benzo[f]pyrano[2,3-h]quinoxaline derivatives. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, often solvent-free, energy-efficient.Efficient synthesis of various aromatic quinoxaline derivatives. udayton.edu
Novel Catalysis Exploration of solid acid catalysts, metal nanoparticles, etc.Potentially higher yields, milder reaction conditions, easier catalyst recovery.Use of various catalysts in the synthesis of quinoxaline derivatives. nih.govsapub.org

Integration of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the photophysical properties of this compound is essential for its application in materials science and as a biological probe. Future research should leverage advanced spectroscopic and imaging techniques to elucidate its electronic structure and behavior in various environments.

The study of related fused heterocyclic systems provides a glimpse into the potential of these techniques. For example, detailed investigations into the fluorescence properties of dibenzo[f,h]furo[2,3-b]quinoxaline-based materials have revealed their potential for use in organic light-emitting diodes (OLEDs). rsc.org Similar studies on this compound could uncover its utility in optoelectronic devices.

Furthermore, techniques like halochromism, where a compound changes color in response to a change in pH, have been observed in related benzo[g]indolo[2,3-b]quinoxaline derivatives. rsc.org Investigating the halochromic properties of this compound could lead to the development of novel sensors for detecting changes in acidity.

In the realm of biomedical imaging, the development of radiolabeled derivatives for techniques like Positron Emission Tomography (PET) is a promising avenue. Research on 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptors demonstrates the feasibility of this approach. researchgate.net The synthesis and evaluation of radiolabeled this compound derivatives could open up new possibilities for in vivo imaging and diagnostics.

Expansion into Novel Multidisciplinary Applications

The unique structural and electronic properties of this compound make it a versatile scaffold for a wide range of applications. While initial studies have hinted at its potential, a significant opportunity exists to explore its utility in diverse multidisciplinary fields.

A particularly promising area is in the development of novel therapeutic agents. The antineoplastic activity of amino-substituted derivatives of the isomeric benzo[f]pyrido[4,3-b]quinoxaline against various cancer cell lines highlights the potential of this heterocyclic system in oncology. nih.gov Future research should focus on synthesizing and screening a broader range of this compound derivatives for their anticancer properties and elucidating their mechanisms of action.

The potential for these compounds to act as topoisomerase inhibitors further underscores their therapeutic relevance. nih.gov Given the importance of topoisomerases in DNA replication and repair, inhibitors of these enzymes are valuable tools in cancer chemotherapy.

Beyond medicine, the fluorescence properties of this compound derivatives suggest applications in materials science. As demonstrated with related furo-fused quinoxalines, these compounds can serve as building blocks for deep blue fluorescent materials for OLEDs. rsc.org Tailoring the structure of this compound could lead to the development of new materials with optimized photophysical properties for various electronic and photonic applications.

Enhanced Theoretical Prediction and Computational Design of Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new this compound derivatives. By employing theoretical methods, researchers can predict molecular properties, guide synthetic efforts, and gain insights into reaction mechanisms and biological activities.

Density Functional Theory (DFT) calculations can be used to optimize the geometries of this compound derivatives and predict their electronic and spectroscopic properties. researchgate.netsemanticscholar.org This information is invaluable for understanding structure-property relationships and for designing molecules with desired characteristics. For instance, computational studies on pyrrolo[2,3-b]quinoxaline derivatives have been successfully used to evaluate their antioxidant activity, demonstrating the predictive power of these methods. nih.govrsc.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties. researchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

The integration of computational design with synthetic chemistry and biological evaluation will create a synergistic feedback loop, enabling the rapid and efficient development of novel this compound-based materials and therapeutic agents.

Computational Method Application Potential Impact Relevant Precedents
Density Functional Theory (DFT) Geometry optimization, prediction of electronic and spectroscopic properties.Understanding structure-property relationships, guiding molecular design.Theoretical studies on quinoxaline and benzo[g]pyrimido[4,5-b]quinoline derivatives. researchgate.netsemanticscholar.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Correlating molecular structure with biological activity or physical properties.Virtual screening of compound libraries, prioritizing synthetic targets.Prediction of melting points for quinoxaline derivatives. researchgate.net
Molecular Docking and Dynamics Simulating the interaction of derivatives with biological targets.Predicting binding affinities, elucidating mechanisms of action.Evaluation of antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzo[f]pyrido[2,3-h]quinoxaline derivatives?

  • Methodology : Cyclization reactions using electron-deficient pyrido-quinoxaline cores are common. For example, derivatives are synthesized via condensation of aromatic diamines with diketones or via Pd-catalyzed cross-coupling to introduce donor-acceptor (D-A) architectures. Key intermediates like dibenzo[f,h]pyrido[2,3-b]quinoxaline (PyBP) are functionalized with electron-donating groups (e.g., DMAC, PXZ) to optimize charge transfer . Acetic anhydride-mediated cyclization under basic conditions (e.g., pyridine) is also reported for pyrano-quinoxaline derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodology :

  • UV-Vis/Photoluminescence : To analyze absorption/emission spectra and estimate singlet-triplet energy gaps (ΔEST) for TADF applications .
  • Time-Resolved Fluorescence : Measures delayed fluorescence lifetimes to confirm TADF behavior .
  • Cyclic Voltammetry : Determines HOMO/LUMO levels for optoelectronic device compatibility .
  • NIST Database Validation : Cross-references experimental data (e.g., molecular weight, IUPAC identifiers) with standardized physicochemical properties .

Q. What are the primary optoelectronic applications of this compound-based compounds?

  • Applications :

  • TADF Emitters : Red/NIR-emitting derivatives (e.g., DMAC-PyBP) are used in organic light-emitting diodes (OLEDs) for bioimaging and night-vision displays due to their narrow ΔEST (< 0.3 eV) .
  • Dye-Sensitized Solar Cells (DSSCs) : Quinoxaline cores enhance electron transport in donor-acceptor dyes, achieving efficiencies up to 7.12% .

Advanced Research Questions

Q. How does nitrogen doping in the acceptor moiety tune TADF performance in pyrido-quinoxaline emitters?

  • Methodology : Nitrogen atoms in the acceptor (e.g., DMACPyBP vs. DMACBPN) increase electron affinity, reducing ΔEST and improving reverse intersystem crossing (RISC). Comparative studies show:

  • 3 Nitrogen Atoms (DMACPyBP) : Achieves λem = 650 nm with photoluminescence quantum yield (PLQY) of 42% .
  • 5 Nitrogen Atoms (DMACPyBPN) : Shifts emission to NIR (λem > 700 nm) but reduces PLQY due to increased non-radiative decay .
    • Experimental Design : Synthesize analogs with incremental N-doping and correlate with transient absorption spectroscopy data .

Q. How can researchers resolve contradictions in photophysical data during TADF optimization?

  • Methodology :

  • Solvent Polarity Effects : Test emission in solvents of varying polarity (e.g., toluene vs. acetonitrile) to isolate aggregation-induced emission (AIE) artifacts .
  • Concentration-Dependent Studies : High concentrations may induce excimer formation, skewing ΔEST calculations .
  • Computational Modeling : Density functional theory (DFT) predicts molecular geometry and electronic states to validate experimental results .

Q. What strategies enhance the electron-accepting capacity of pyrido-quinoxaline cores in organic semiconductors?

  • Methodology :

  • Substituent Engineering : Electron-withdrawing groups (e.g., cyano, trifluoromethyl) lower LUMO levels. For example, 2,3-dicyanodibenzoquinoxaline shows enhanced charge mobility .
  • Heteroatom Insertion : Replacing carbon with nitrogen in the pyrido-quinoxaline backbone increases electron deficiency, as seen in DMACPyBPN .
  • Coordination Chemistry : Transition metal complexes (e.g., Ru(II) or Ir(III)) with benzo[i]dipyrido[3,2-a:2',3'-h]quinoxaline (dppn) ligands improve redox stability for electrocatalytic applications .

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